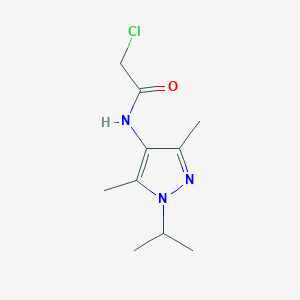
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide, also known as HEPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to modulate the activity of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to act as a positive allosteric modulator of TRPV1, which could have implications for the treatment of pain. 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has also been shown to act as a negative allosteric modulator of ASIC1a, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of neurotransmitter release, and the modulation of synaptic plasticity. 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has also been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for certain ion channels. However, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide, including the development of new drugs based on 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide as a scaffold, the further characterization of its mechanism of action, and the exploration of its potential applications in other fields, such as cancer research and immunology. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide in humans.
Synthesis Methods
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide can be synthesized through a three-step process. The first step involves the reaction of piperidine with 2-bromoethanol to form 2-(2-hydroxyethyl)piperidine. The second step involves the reaction of 2-(2-hydroxyethyl)piperidine with isopropyl chloroformate to form 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxylic acid. The final step involves the reaction of 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxylic acid with ammonia to form 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide.
Scientific Research Applications
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. In pharmacology, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential as a drug candidate for the treatment of pain and addiction. In medicinal chemistry, 2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide has been studied for its potential as a scaffold for the development of new drugs.
properties
IUPAC Name |
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12-11(15)13-7-4-3-5-10(13)6-8-14/h9-10,14H,3-8H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJAYARPAIJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCCC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-N-propan-2-ylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)

![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)
![2-imidazol-1-yl-N-[(3-propoxyphenyl)methyl]ethanamine](/img/structure/B7576140.png)

![1-(2-methylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7576155.png)
![2-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7576159.png)
